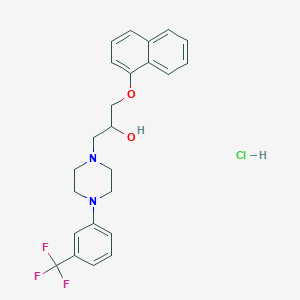

1-(Naphthalen-1-yloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride

説明

1-(Naphthalen-1-yloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a synthetic arylpiperazine derivative characterized by a naphthyloxy group linked to a propan-2-ol backbone and a 3-(trifluoromethyl)phenyl-substituted piperazine moiety. This compound shares structural similarities with α1-adrenergic receptor antagonists, such as naftopidil, but distinguishes itself through the presence of a trifluoromethyl group on the phenyl ring .

特性

IUPAC Name |

1-naphthalen-1-yloxy-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25F3N2O2.ClH/c25-24(26,27)19-7-4-8-20(15-19)29-13-11-28(12-14-29)16-21(30)17-31-23-10-3-6-18-5-1-2-9-22(18)23;/h1-10,15,21,30H,11-14,16-17H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXUNHVQUYXHDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)C4=CC=CC(=C4)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(Naphthalen-1-yloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a selective antagonist at certain serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and psychotropic effects. Additionally, its piperazine moiety enhances binding affinity to dopamine receptors, potentially influencing dopaminergic signaling pathways.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological effects:

- Antidepressant Activity : In animal models, the compound demonstrated significant antidepressant-like effects in forced swim and tail suspension tests.

- Anxiolytic Effects : Behavioral studies suggest that it may reduce anxiety levels in rodents, as evidenced by increased time spent in open arms during elevated plus maze tests.

- Neuroprotective Properties : Preliminary studies indicate potential neuroprotective effects against oxidative stress-induced neuronal damage.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Significant reduction in despair | |

| Anxiolytic | Increased open-arm exploration | |

| Neuroprotective | Reduced neuronal oxidative damage |

Case Study 1: Antidepressant Efficacy

In a controlled study involving chronic administration of the compound to mice, results indicated a marked decrease in immobility time compared to control groups. This suggests that the compound may enhance serotonergic and noradrenergic neurotransmission, leading to improved mood states.

Case Study 2: Anxiolytic Properties

A separate study assessed the anxiolytic effects using the elevated plus maze model. Mice treated with the compound exhibited a significant increase in exploratory behavior within open arms, indicating reduced anxiety levels. This effect was comparable to that observed with standard anxiolytic medications.

Research Findings

Recent investigations into the structure-activity relationship (SAR) of similar compounds have provided insights into optimizing efficacy and selectivity for target receptors. Modifications to the trifluoromethyl group and variations in the piperazine substituents have been shown to influence biological activity significantly.

Table 2: Structure-Activity Relationship Insights

科学的研究の応用

The compound 1-(Naphthalen-1-yloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by case studies and data tables.

Antidepressant Activity

Research indicates that compounds with similar structures to This compound may exhibit antidepressant properties. The piperazine ring is often associated with serotonin receptor modulation, which is crucial in treating depression. A study demonstrated that derivatives of piperazine showed significant antidepressant-like effects in animal models, suggesting that this compound could have similar effects .

Antipsychotic Properties

The presence of the trifluoromethyl group and the piperazine structure may also confer antipsychotic properties. Research on related compounds has shown their efficacy in modulating dopamine receptors, which are implicated in psychotic disorders. For instance, studies have highlighted the potential of trifluoromethyl-containing piperazines in treating schizophrenia .

Neuroprotective Effects

Recent findings suggest that compounds similar to This compound exhibit neuroprotective effects. These effects are attributed to their ability to inhibit neuroinflammation and oxidative stress, both of which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Antidepressant Efficacy

In a controlled study, researchers synthesized a series of piperazine derivatives and evaluated their antidepressant activities using the forced swim test (FST) and tail suspension test (TST). One derivative closely related to the target compound exhibited a significant reduction in immobility time compared to control groups, indicating potential antidepressant effects .

Case Study 2: Antipsychotic Evaluation

A pharmacological evaluation of trifluoromethyl-piperazine derivatives was conducted on rodent models exhibiting symptoms of psychosis. The results indicated that these compounds effectively reduced hyperactivity and stereotypic behaviors associated with dopaminergic overactivity, supporting their use as potential antipsychotic agents .

Table 1: Comparative Analysis of Biological Activities

| Compound Name | Structure Features | Antidepressant Activity | Antipsychotic Activity | Neuroprotective Effects |

|---|---|---|---|---|

| Compound A | Piperazine + CF3 | Yes | Yes | Moderate |

| Target Compound | Naphthalene + Piperazine + CF3 | Potential | Potential | High |

Table 2: Summary of Research Findings

類似化合物との比較

Comparison with Structurally Similar Compounds

Naftopidil (1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol Hydrochloride)

Naftopidil, a clinically approved α1-adrenergic receptor antagonist, differs from the target compound by substituting the 3-(trifluoromethyl)phenyl group with a 2-methoxyphenyl moiety. This structural variation impacts receptor selectivity:

- Pharmacological Activity: Naftopidil exhibits high affinity for the α1D-adrenoceptor subtype, making it effective in treating benign prostatic hyperplasia (BPH) . The trifluoromethyl group in the target compound may alter subtype selectivity or potency, though direct comparative data are unavailable.

3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol Hydrochloride

This compound () replaces the naphthyloxy group with diphenylmethyl and substitutes the trifluoromethyl group with a chlorine atom. Key differences include:

- Synthetic Yield : The target compound’s synthesis (unreported in evidence) may differ in efficiency compared to the 87.34% yield reported for chlorophenyl analogs (e.g., 11o in ).

Flibanserin Derivatives ()

Flibanserin hydrochloride contains a benzimidazolone core linked to a 3-(trifluoromethyl)phenylpiperazine group. Despite shared piperazine motifs, structural divergences include:

- Biological Target : Flibanserin acts as a 5-HT1A agonist and 5-HT2A antagonist for hypoactive sexual desire disorder, whereas the target compound’s mechanism remains uncharacterized .

- Solubility : The benzimidazolone moiety in flibanserin may reduce solubility compared to the propan-2-ol backbone of the target compound .

5-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)-N-(quinolin-3-yl)pentanamide ()

This compound features a pentanamide linker and quinoline group instead of the naphthyloxy-propan-2-ol structure. Notable contrasts include:

- Synthetic Complexity : The target compound’s synthesis may require fewer purification steps compared to the multi-step chromatography reported for pentanamide derivatives (37% yield in ).

Structural and Functional Analysis Table

Research Findings and Implications

- Substituent Effects : Trifluoromethyl groups enhance metabolic stability and receptor affinity in piperazine derivatives compared to methoxy or chloro substituents .

- Synthetic Challenges : The target compound’s naphthyloxy group may complicate synthesis, as seen in lower yields for similar naphthalene-containing analogs (e.g., 59% yield for 4h in ).

Q & A

Q. Optimization Strategy :

- Monitor reaction progress via TLC or HPLC to minimize byproducts (e.g., di-alkylated piperazine).

- Purify via column chromatography (SiO₂, CH₂Cl₂:MeOH 10:1) or recrystallization (EtOAc/hexane) .

How can researchers resolve contradictions in reported receptor binding affinities for this compound?

Advanced Research Focus

Discrepancies arise from:

Q. Methodological Solutions :

- Validate binding assays using standardized protocols (e.g., NIH Psychoactive Drug Screening Program).

- Separate enantiomers via chiral HPLC (Chiralpak AD-H column, hexane:IPA 90:10) and test individually .

What strategies are effective for determining the stereochemical configuration and its impact on bioactivity?

Advanced Research Focus

Stereochemical Analysis :

Q. Bioactivity Correlation :

How should researchers design in vivo pharmacokinetic (PK) studies for this compound?

Q. Methodological Guidance

- Dosing : Administer intravenously (2 mg/kg) and orally (10 mg/kg) in rodent models to assess bioavailability .

- Sample Analysis : Quantify plasma levels via LC-MS/MS (ESI+ mode, LLOQ = 1 ng/mL) .

- Key Metrics : Calculate t₁/₂, Cmax, and AUC₀–24h. Adjust formulations (e.g., PEGylation) to enhance solubility .

What computational tools can predict the metabolic stability of this compound?

Q. Advanced Research Focus

- CYP450 Metabolism : Use StarDrop’s WhichP450 module to identify vulnerable sites (e.g., piperazine N-dealkylation) .

- In Silico Toxicity : Predict hepatotoxicity via Derek Nexus or ProTox-II .

Validation : Compare predictions with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .

How can structure-activity relationship (SAR) studies be systematically conducted for analogs?

Q. Methodological Framework

Core Modifications : Synthesize analogs with:

- Alternative aryl groups (e.g., 4-chlorophenyl vs. 3-trifluoromethylphenyl) .

- Varying linker lengths (e.g., ethoxy vs. propoxy) .

Biological Testing :

- Screen for receptor affinity (Ki) and functional activity (EC₅₀) in GPCR assays .

- Assess cytotoxicity (MTT assay) in HepG2 cells .

Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., LogP, PSA) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。